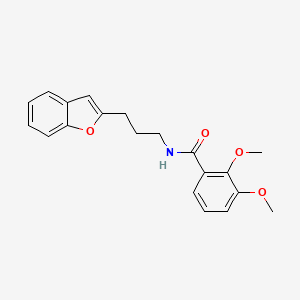

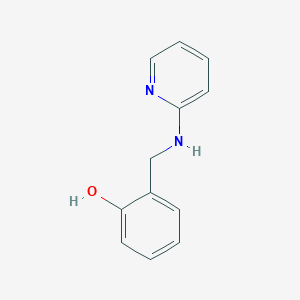

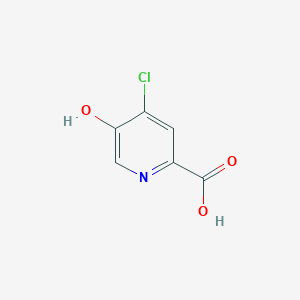

2-(Pyridin-2-ylaminomethyl)-phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Pyridin-2-ylaminomethyl)-phenol is a compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It’s similar to benzene, and constitutes the basis for a large number of drugs and biologically active molecules .

Synthesis Analysis

While specific synthesis information for 2-(Pyridin-2-ylaminomethyl)-phenol was not found, a related compound, 2-(pyridin-2-yl) pyrimidine derivatives, were synthesized for potential biological activities . Another synthesis method involves a catalyst-free synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

2-(Pyridin-2-ylaminomethyl)-phenol has been studied for its role in corrosion inhibition. Research has shown that derivatives of this compound, such as 2-[(E)-pyridin-2-ylimino)methyl)]phenol and 2-[(pyridin-2-ylamino)methyl]phenol, are effective in inhibiting the corrosion of brass in chloride solutions. The efficiency of these compounds increases with their concentration, and they have been used to create self-assembled films on brass surfaces to enhance corrosion resistance, especially when modified with benzotriazole (Asan, Kabasakalogˇlu, Işıklan, & Kılıç, 2005).

Spectroscopic Studies and Structural Analysis

The compound has also been a subject of spectroscopic studies. For instance, a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, was synthesized and analyzed using various spectroscopic methods. This study focused on understanding the electronic and structural properties of alkylaminophenol compounds, which include theoretical and experimental compatibility of molecular properties (Ulaş, 2021).

Fluoroionophores Development

A derivative of 2-(Pyridin-2-ylaminomethyl)-phenol has been used in the development of fluoroionophores. These compounds have shown potential in chelating metal cations like Zn+2 and Cd+2 in various solutions, with applications in cellular metal staining using fluorescence methods (Hong, Lin, Hsieh, & Chang, 2012).

Application in Catalysis

The compound and its derivatives have been explored in catalysis. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, was used as a catalyst for the acylation of inert alcohols and phenols under base-free conditions. This study included a detailed investigation of the reaction mechanism, highlighting the role of these types of compounds in catalytic processes (Liu, Ma, Liu, & Wang, 2014).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of oligomers and monomer/oligomer-metal complexes of related compounds like 2-[(Pyridine-3-yl-methylene)amino]phenol. These studies are crucial in understanding the potential biomedical applications of these compounds (Kaya, Emdi, & Saçak, 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(pyridin-2-ylamino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-8,15H,9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGHOJWCQPXLBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2661066.png)

![N-(4-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2661069.png)

![3-(3,4-Dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B2661074.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide](/img/structure/B2661075.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone](/img/structure/B2661081.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2661082.png)